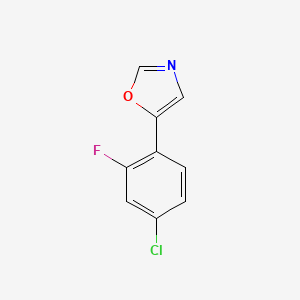

5-(4-chloro-2-fluorophenyl)oxazole

Descripción

Propiedades

IUPAC Name |

5-(4-chloro-2-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STONARLECHDEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Potential of 5-Aryloxazole Derivatives in Medicinal Chemistry: Synthesis, Mechanisms, and Target-Based Drug Discovery

Executive Summary

The 1,3-oxazole core is a highly versatile, doubly unsaturated 5-membered heterocycle that has established itself as a privileged scaffold in modern drug discovery [1]. Among its various substitution patterns, 5-aryloxazole derivatives offer a unique spatial geometry and electronic distribution, allowing them to act as highly selective ligands for complex protein targets. This technical guide explores the mechanistic rationale, synthetic methodologies, and structure-activity relationships (SAR) of 5-aryloxazoles, with a specific focus on their role as potent receptor tyrosine kinase (RTK) inhibitors in oncology [2].

Mechanistic Rationale & Target Engagement: VEGFR2 Kinase Inhibition

Tumor angiogenesis—the formation of new blood vessels to supply a growing tumor—is heavily dependent on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway [3]. The discovery of 2-anilino-5-aryloxazoles marked a significant milestone in the development of ATP-competitive VEGFR2 inhibitors [4].

Causality in Molecular Design

As an application scientist, it is crucial to understand why a molecule binds, not just that it binds. The engagement of 2-anilino-5-aryloxazoles within the VEGFR2 orthosteric site is dictated by precise bidentate hydrogen-bonding geometry[5]:

-

Hydrogen Bond Acceptor: The nitrogen atom at the 3-position of the oxazole core accepts a hydrogen bond from the backbone amide of the Cys919 residue in the kinase hinge region.

-

Hydrogen Bond Donor: The secondary amine of the 2-anilino group donates a hydrogen bond to the backbone carbonyl of the same Cys919 residue.

If the aniline nitrogen is methylated (converting it to a tertiary amine), the hydrogen bond donor capacity is abolished. Experimental data confirms that this single structural modification completely abrogates VEGFR2 inhibitory activity, proving the absolute causality of the bidentate Cys919 interaction[5]. Furthermore, the 5-aryl substituent projects deep into an adjacent hydrophobic pocket, where modifications drastically alter both binding affinity and aqueous solubility[6].

Diagram 1: Mechanism of VEGFR2 kinase inhibition by 2-anilino-5-aryloxazole derivatives.

Structure-Activity Relationship (SAR) Profiling

To quantify the impact of structural modifications on target engagement, we summarize the SAR data for key 2-anilino-5-aryloxazole derivatives[5]. The optimization trajectory highlights the transition from a moderate initial hit to a highly potent, orally bioavailable lead compound (Compound 39)[6].

| Compound ID | Aniline Substitution (N-R₁) | Oxazole Substitution (C-5 R₂) | VEGFR2 IC₅₀ (μM) | HUVEC Proliferation IC₅₀ (μM) |

| 5 (Initial Hit) | H (Secondary Amine) | Phenyl | 1.2 | 3.0 |

| N-Methyl Analog | Methyl (Tertiary Amine) | Phenyl | >10.0 | Inactive |

| 39 (Lead) | Substituted Aryl | 2-Pyridyl | <0.1 | <0.1 |

Data Interpretation: The replacement of the C-5 phenyl ring with a 2-pyridyl ring in Compound 39 not only improved the IC₅₀ into the nanomolar range but also significantly enhanced the compound's solubility profile, allowing it to be formulated as a bis-mesylate salt for oral dosing[6].

Synthetic Methodologies & Self-Validating Protocols

To access the 5-aryloxazole core, medicinal chemists rely on several robust methodologies, including the azaylide methodology utilizing α-azidoketones[7], copper(II)-mediated radical couplings, and the classical Van Leusen protocol[8]. For the rapid generation of SAR libraries, the Van Leusen synthesis remains the most reliable.

Step-by-Step Methodology: Van Leusen Synthesis of 5-Aryloxazoles

A robust experimental protocol must function as a self-validating system. The following procedure outlines the synthesis of 5-aryloxazoles using toluenesulfonylmethyl isocyanide (TosMIC), detailing the chemical causality behind each step[8]:

-

Reagent Preparation: Dissolve TosMIC (1.2 mmol) and the target aromatic aldehyde (1.0 mmol) in 10 mL of anhydrous methanol.

-

Causality: Anhydrous conditions are critical. Trace water can prematurely hydrolyze the isocyanide group of TosMIC, terminating the reaction sequence before cyclization can occur.

-

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol) to the solution under an inert nitrogen atmosphere.

-

Causality: K₂CO₃ acts as a mild base to selectively deprotonate the active methylene group of TosMIC, generating the reactive nucleophile required for attack on the aldehyde carbonyl.

-

-

Cyclization: Reflux the mixture for 4 hours.

-

Causality: Thermal energy drives the subsequent dehydration and ring-closure steps, forming the stable aromatic oxazole system.

-

-

Self-Validating Aqueous Workup: Concentrate the mixture in vacuo, redissolve in ethyl acetate, and wash sequentially with 3% aqueous HCl, water, and brine.

-

Causality: The 3% HCl wash is the primary self-validating step. It selectively protonates unreacted basic impurities and neutralizes excess K₂CO₃, driving them into the aqueous layer. If the organic layer is isolated correctly, it will exclusively contain the neutral 5-aryloxazole product and unreacted aldehyde, vastly simplifying downstream purification.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (60-120 mesh) using a petroleum ether/ethyl acetate gradient.

Diagram 2: Step-by-step Van Leusen synthetic workflow for 5-aryloxazole derivatives.

Future Perspectives: Overcoming Resistance via Polypharmacology

While highly selective VEGFR2 inhibitors have shown clinical efficacy, kinase domain mutations and compensatory signaling pathways often lead to acquired resistance[3]. The future of 5-aryloxazole medicinal chemistry lies in rational polypharmacology—specifically, the design of dual-kinase inhibitors.

Recent in silico and structural studies suggest that simultaneously targeting VEGFR2 and Focal Adhesion Kinase (FAK) using an extended 5-aryloxazole scaffold can suppress both tumor vascular formation and metastasis[3]. By leveraging the modular nature of the oxazole core, researchers can fine-tune the C-2 and C-5 vectors to engage the distinct hinge regions of multiple kinases, preventing the tumor angiogenic switch and prolonging therapeutic efficacy.

References

-

Harris, P. A., Cheung, M., Hunter, R. N., Brown, M. L., Veal, J. M., et al. (2005). "Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors." Journal of Medicinal Chemistry, 48(5), 1610-1619.[Link]

-

Kulkarni, S., Kaur, K., & Jaitak, V. (2020). "Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity." Current Topics in Medicinal Chemistry, 20(21).[Link]

-

Lintnerová, L., Kováčiková, L., Hanquet, G., & Boháč, A. (2014). "Selected Methodologies Convenient for the Synthesis of N,5-Diaryloxazole-2-amine Pharmacophore." Journal of Heterocyclic Chemistry, 52(2).[Link]

-

Asian Journal of Chemistry (2016). "Synthesis of 5-aryloxazole Involving Cu-Promoted Carbon-Carbon Single Bond Formation." Asian Journal of Chemistry, 28(7), 1519-1522.[Link]

-

Wang, W., et al. (2017). "Copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion via a radical coupling." RSC Advances, 7.[Link]

-

Haque, A., et al. (2024). "Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies." PMC.[Link]

-

Bhullar, K. S., et al. (2021). "Emerging Importance of Tyrosine Kinase Inhibitors against Cancer: Quo Vadis to Cure?" International Journal of Molecular Sciences, 22(21), 11739.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mch.estranky.sk [mch.estranky.sk]

- 8. asianpubs.org [asianpubs.org]

5-(4-chloro-2-fluorophenyl)oxazole CAS number and molecular weight

An In-Depth Technical Guide to 5-(4-chloro-2-fluorophenyl)oxazole

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents due to its unique electronic properties and ability to engage in various biological interactions.[1] Its derivatives are known to exhibit a wide spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a halogenated phenyl ring, specifically a 4-chloro-2-fluorophenyl group, at the 5-position of the oxazole ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile. The chloro and fluoro substituents are known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by modulating electronic and lipophilic characteristics.[3] This guide provides a comprehensive technical overview of 5-(4-chloro-2-fluorophenyl)oxazole, covering its chemical properties, a validated synthetic protocol, and its potential applications in modern drug discovery.

Physicochemical and Structural Data

A summary of the key identifiers and properties for 5-(4-chloro-2-fluorophenyl)oxazole is provided below. This data is essential for substance identification, experimental design, and regulatory documentation.

| Property | Value | Reference(s) |

| CAS Number | 2020663-34-5 | [4][5] |

| Molecular Formula | C₉H₅ClFNO | [4] |

| Molecular Weight | 197.59 g/mol | [4] |

| IUPAC Name | 5-(4-chloro-2-fluorophenyl)-1,3-oxazole | [5] |

| SMILES | FC1=CC(Cl)=CC=C1C2=CN=CO2 | [4] |

| InChI Key | STONARLECHDEPC-UHFFFAOYSA-N | [5] |

| Purity | Typically ≥95-98% | [4][5] |

| Storage | Sealed in a dry environment at 2-8°C | [4][6] |

Synthesis and Mechanistic Insight

The synthesis of 5-substituted oxazoles can be efficiently achieved through various established methodologies. One of the most robust and widely adopted methods is the Van Leusen reaction, which utilizes (Tosylmethyl)isocyanide (TosMIC) as a key reagent. This approach offers high yields and proceeds under relatively mild conditions, making it an excellent choice for the synthesis of 5-(4-chloro-2-fluorophenyl)oxazole.

The reaction proceeds via a base-mediated condensation between 4-chloro-2-fluorobenzaldehyde and TosMIC. The mechanism involves the initial deprotonation of TosMIC to form a nucleophilic anion, which then attacks the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the stable oxazole ring.

Caption: Synthetic workflow for 5-(4-chloro-2-fluorophenyl)oxazole.

Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol provides a self-validating system for the synthesis and purification of the target compound.

-

Reagent Preparation:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-fluorobenzaldehyde (1.0 eq).

-

Add (Tosylmethyl)isocyanide (TosMIC) (1.05 eq).

-

Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) as the base.

-

Add anhydrous methanol (20 mL) as the solvent.

-

Causality: The excess of TosMIC ensures complete consumption of the aldehyde. Anhydrous conditions are critical to prevent side reactions.

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase. The disappearance of the aldehyde spot indicates reaction completion.

-

Causality: Refluxing provides the necessary activation energy for the cyclization and elimination steps. TLC monitoring prevents over-running the reaction and potential byproduct formation.

-

-

Product Isolation and Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL).

-

Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Causality: The aqueous work-up removes the inorganic base and other water-soluble impurities. The brine wash removes residual water from the organic phase.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20%).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 5-(4-chloro-2-fluorophenyl)oxazole as a solid.

-

Causality: Column chromatography is essential to separate the final product from unreacted TosMIC and any potential side products, ensuring high purity.

-

Potential Applications in Drug Discovery

While specific biological data for 5-(4-chloro-2-fluorophenyl)oxazole is not yet prevalent in public literature, the structural motifs present suggest a high potential for therapeutic applications. The oxazole core is a privileged scaffold in medicinal chemistry.[1] Furthermore, the 4-chloro-2-fluorophenyl moiety is a key component in several targeted therapies, including kinase inhibitors, where it often interacts with specific hydrophobic pockets in the enzyme's active site.[7]

This compound could serve as a valuable building block or lead compound in the development of novel inhibitors for various signaling pathways implicated in diseases like cancer or inflammation. For example, many kinase inhibitors target the ATP-binding site, and a molecule like this could be designed to interact with key residues, disrupting the downstream signaling cascade.

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

References

-

Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. Journal of Medicinal Chemistry. [Link]

-

5-(4-Chlorophenyl)isoxazole. PubChem. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. National Center for Biotechnology Information. [Link]

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. MDPI. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]

-

Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. [Link]

-

Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. National Center for Biotechnology Information. [Link]

-

The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)...(MDM2) Inhibitor. ACS Publications. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

The Strategic Imperative of Fluorine Substitution in 5-Aryloxazole Bioactivity

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 5-aryloxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The strategic incorporation of fluorine into these molecules has emerged as a powerful tool for optimizing drug-like properties. This guide provides an in-depth analysis of the multifaceted roles of fluorine substitution in modulating the bioactivity of 5-aryloxazoles. We will explore the causal relationships behind fluorine's effects on pharmacokinetics (metabolic stability, lipophilicity, and pKa) and pharmacodynamics (target binding and conformational control). This document synthesizes established principles with field-proven insights, offering detailed experimental protocols and visual frameworks to empower researchers in the rational design of next-generation 5-aryloxazole therapeutics.

The Foundational Role of Fluorine in Modern Drug Design

Fluorine, despite its high electronegativity and reactivity in its elemental form, imparts a range of highly desirable properties when incorporated into a drug candidate.[2][3] Its unique characteristics, which are profoundly different from other halogens, allow for the fine-tuning of a molecule's physicochemical and biological profile.[4]

1.1 Unique Physicochemical Properties of the Fluorine Atom

The strategic replacement of a hydrogen atom with fluorine is a cornerstone of modern medicinal chemistry, a concept known as bioisosterism.[5][6] This substitution is effective because fluorine is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), minimizing steric clashes within a target's binding pocket.[7] However, its electronic influence is immense. As the most electronegative element, it creates a strong, polarized carbon-fluorine (C-F) bond (~108–116 kcal/mol), which has profound implications for a molecule's properties.[8]

| Property | Hydrogen (H) | Fluorine (F) | Implication for 5-Aryloxazoles |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation; acts as a good bioisostere for hydrogen. |

| Electronegativity (Pauling) | 2.20 | 3.98 | Strong inductive electron withdrawal, impacting pKa and metabolic stability.[8] |

| C-H vs. C-F Bond Energy | ~98 kcal/mol | ~110 kcal/mol | High C-F bond strength confers resistance to oxidative metabolism.[8][9] |

| Lipophilicity Contribution (π) | +0.13 (in benzene) | +0.14 (in benzene) | Can increase lipophilicity, enhancing membrane permeability.[10][11] |

Modulating Pharmacokinetics: The "Fluorine Effect" on ADME

The introduction of fluorine onto the aryl ring of a 5-aryloxazole can dramatically improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][12]

2.1 Enhancing Metabolic Stability

A primary driver for fluorination is to block metabolic "hot spots."[13] Cytochrome P450 (CYP) enzymes, particularly in the liver, are responsible for the oxidative metabolism of many drugs. A common metabolic pathway is the hydroxylation of an aromatic ring, which facilitates drug clearance.

Placing a fluorine atom at a metabolically vulnerable position (often the para-position of the aryl ring) physically blocks this enzymatic process.[8] The high strength of the C-F bond makes it resistant to oxidative cleavage.[9][14] More subtly, the strong electron-withdrawing nature of fluorine deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[15] This leads to a longer drug half-life, reduced patient dosage, and a more predictable pharmacokinetic profile.[10]

Caption: Fluorine blocks common sites of oxidative metabolism by CYP450 enzymes.

2.2 Tuning Lipophilicity and Membrane Permeability

Lipophilicity, often measured as LogP or LogD, is a critical parameter for oral bioavailability and cell membrane permeability. The substitution of hydrogen with fluorine on an aryl ring generally increases lipophilicity.[8][11] This enhancement can improve a drug's ability to cross cellular membranes and the blood-brain barrier.[2]

However, the effect is context-dependent. While aryl fluorination typically increases LogP, fluorination of aliphatic chains can sometimes decrease it.[8] This provides a sophisticated tool for medicinal chemists to precisely modulate a compound's solubility and permeability profile to achieve optimal drug-like properties.

2.3 Altering Basicity (pKa)

The oxazole ring itself is a very weak base. However, 5-aryloxazole scaffolds are often decorated with other basic functional groups (e.g., piperazines, amines) to improve solubility or target interactions. Fluorine's powerful inductive electron-withdrawing effect can significantly lower the pKa of nearby basic nitrogen atoms.[7][16]

This pKa reduction can be highly beneficial:

-

Reduced Off-Target Effects: Lowering the basicity of an amine can reduce its interaction with targets like the hERG channel, a common cause of cardiotoxicity.[17]

-

Improved Cell Permeability: A lower pKa means the amine is less likely to be protonated at physiological pH (7.4). The neutral, uncharged form of a drug is more membrane-permeable, leading to better absorption and cell entry.

Caption: Fluorine's inductive effect lowers the pKa of nearby basic centers.

Enhancing Pharmacodynamics: Fluorine's Role in Target Engagement

Beyond pharmacokinetics, fluorine substitution can directly enhance a drug's potency and selectivity by improving its interaction with the biological target.[2][18]

3.1 Favorable Electrostatic Interactions

The polarized C-F bond can engage in unique, favorable interactions within a protein's binding pocket. These include:

-

Dipole-Dipole Interactions: The C-F dipole can align with polar groups in the protein.

-

Orthogonal Multipolar Interactions: A fluorine on an aryl ring can form a favorable electrostatic interaction with the partially positive carbon of a protein backbone carbonyl group. This interaction is often stronger than a typical hydrogen bond and can significantly increase binding affinity.

3.2 Conformational Control

Fluorine substitution can influence the preferred conformation of a molecule.[3][6] For 5-aryloxazoles, this can lock the aryl ring into a specific torsional angle relative to the oxazole core. This pre-organization of the drug into its "bioactive conformation" reduces the entropic penalty of binding, leading to higher affinity and potency.

Experimental Workflows for Development and Validation

A rigorous, self-validating system is essential for assessing the impact of fluorination. The following protocols provide a framework for the synthesis and biological evaluation of fluorinated 5-aryloxazoles.

4.1 Protocol: Synthesis of a 5-(Fluorophenyl)oxazole

This protocol outlines a modified Robinson-Gabriel synthesis, a classic method for oxazole formation, adapted for a fluorinated starting material.

Objective: To synthesize 2-methyl-5-(4-fluorophenyl)oxazole.

Materials:

-

2-Amino-1-(4-fluorophenyl)ethan-1-one hydrochloride

-

Acetic anhydride

-

Pyridine

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Acylation: To a solution of 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride (1.0 eq) in pyridine (0.2 M) at 0°C, add acetic anhydride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by slowly adding water. Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the intermediate N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide.

-

Cyclodehydration (Robinson-Gabriel): Dissolve the intermediate from Step 4 in dichloromethane (0.1 M).

-

Cool the solution to 0°C and add phosphorus oxychloride (2.0 eq) dropwise.

-

Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-methyl-5-(4-fluorophenyl)oxazole.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

4.2 Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[19] It is a standard initial screen for potential anticancer agents.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a fluorinated 5-aryloxazole against a cancer cell line (e.g., MCF-7 breast cancer).

Materials:

-

MCF-7 cells

-

DMEM culture medium with 10% FBS and 1% Penicillin-Streptomycin

-

96-well flat-bottomed plates

-

Fluorinated 5-aryloxazole test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Plating: Seed MCF-7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂.[19]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 100 µM to 0.1 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Hypothetical IC₅₀ Data:

| Compound | Fluorine Position | IC₅₀ vs. MCF-7 (µM) |

| 1 (Parent) | None | 12.5 |

| 1a | ortho-Fluoro | 8.2 |

| 1b | meta-Fluoro | 9.5 |

| 1c | para-Fluoro | 2.1 |

This hypothetical data illustrates how a para-fluoro substitution, potentially blocking metabolism and enhancing binding, can lead to a significant increase in potency.

Caption: A typical workflow for designing and evaluating fluorinated 5-aryloxazoles.

Conclusion and Future Outlook

The incorporation of fluorine is not merely an act of substitution but a deliberate, strategic decision in the design of 5-aryloxazole-based therapeutics. Fluorine's ability to profoundly influence metabolic stability, membrane permeability, pKa, and target binding affinity makes it an indispensable tool for medicinal chemists.[10][12] By understanding the fundamental principles behind these effects and employing rigorous, self-validating experimental workflows, researchers can rationally design and optimize fluorinated 5-aryloxazoles with superior efficacy, safety, and pharmacokinetic profiles. The continued development of novel synthetic fluorination methods will further expand the chemical space available for exploration, ensuring that the "fluorine effect" will continue to drive innovation in drug discovery for years to come.[18]

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.

- The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (2008, June 21). ACS Publications.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - Taylor & Francis. (2021, June 10). Taylor & Francis Online.

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - ResearchGate. (2018, February). ResearchGate.

- The role of fluorine in medicinal chemistry: Review Article - Taylor & Francis. (2008, October 4). Taylor & Francis Online.

- Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12). PubMed.

- Applications of Fluorine in Medicinal Chemistry - ACS Publications. (2015, July 22). ACS Publications.

- Application of Bioisosteres in Drug Design. (2012, May 7). Columbia University.

- Bioisosteres | News - Cambridge MedChem Consulting. (n.d.). Cambridge MedChem Consulting.

- What is the role of bioisosterism in drug design? - Patsnap Synapse. (2025, May 21). Patsnap Synapse.

- FDA approved drugs with oxazole nucleus. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies | Scilit. (n.d.). Scilit.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (n.d.). Royal Society of Chemistry.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). National Center for Biotechnology Information.

- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed. (2022, October 4). PubMed.

- Synthetic Strategies to Access Fluorinated Azoles - PMC. (2025, November 10). National Center for Biotechnology Information.

- Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole - Comptes Rendus de l'Académie des Sciences. (2024, July 11). Comptes Rendus. Chimie.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026, January 21). PubMed.

- From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. (2018, July 19). Journal of Medicinal Chemistry.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling | Journal of Medicinal Chemistry - ACS Publications. (2025, February 17). ACS Publications.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (2026, January 6). ChemRxiv.

- Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). National Center for Biotechnology Information.

- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025, September 10). Taylor & Francis Online.

- EFFECT OF FLUORINE-SUBSTITUTION ON BASICITY OF BENZO[h]QUINOLINE, BENZOLflQUINOLINE AND QUINOL. (1995). HETEROCYCLES, 41(2).

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.). ChemRxiv.

- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - MDPI. (2016, September 27). MDPI.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (2024, February 22). MDPI.

- Fluorine in heterocyclic chemistry - ResearchGate. (n.d.). ResearchGate.

- Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive - Comptes Rendus de l'Académie des Sciences. (n.d.). Comptes Rendus. Chimie.

- Methodology for Assessing the Bioactivity of Fluorinated Benzothiazoles - Benchchem. (n.d.). BenchChem.

- Synthesis and in vitro anticancer evaluation of functionalized 5-(4-piperazin-1-yl)-2-aryloxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles | Request PDF - ResearchGate. (2025, August 7). ResearchGate.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI.

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers. (2022, August 9). Frontiers.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (n.d.). ScienceDirect.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

The Enduring Appeal of the 2,5-Disubstituted Oxazole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2,5-disubstituted oxazole motif is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Its prevalence in natural products and synthetic pharmaceuticals underscores its significance as a versatile building block in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse pharmacological applications of 2,5-disubstituted oxazoles, offering field-proven insights for researchers and drug development professionals.

The Strategic Importance of the Oxazole Core

The five-membered heterocyclic oxazole ring, containing one oxygen and one nitrogen atom, offers a unique combination of electronic and steric properties.[3] This structure can engage in various non-covalent interactions with biological targets, such as enzymes and receptors, making it a valuable pharmacophore.[2] The disubstituted nature at the 2- and 5-positions allows for facile chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies: From Classical Reactions to Modern Innovations

The construction of the 2,5-disubstituted oxazole ring has been a subject of extensive research, leading to a diverse array of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, substrate availability, and reaction scalability.

Classical Approaches: The Bedrock of Oxazole Synthesis

Three classical name reactions have historically dominated the synthesis of 2,5-disubstituted oxazoles:

-

Robinson-Gabriel Synthesis: This robust method involves the cyclodehydration of 2-acylamino ketones.[1] Typically carried out in the presence of a strong dehydrating agent like sulfuric acid or phosphorus oxychloride, it remains a reliable method for preparing a wide range of 2,5-disubstituted oxazoles.[1]

-

Van Leusen Oxazole Synthesis: A versatile approach for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][4] The reaction proceeds through a [3+2] cycloaddition mechanism and is known for its mild reaction conditions.[4]

-

Fischer Oxazole Synthesis: One of the earliest methods, this reaction utilizes the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[1] While historically significant, its application can be limited by the availability of starting materials and the harsh reaction conditions.[1]

Modern Methodologies: Expanding the Synthetic Toolbox

In recent years, the demand for more efficient, milder, and diverse synthetic routes has driven the development of modern techniques:

-

Palladium-Catalyzed Cross-Coupling Reactions: These methods allow for the late-stage functionalization of pre-formed oxazole rings, offering a powerful tool for generating chemical diversity.[1][5] Reactions such as Suzuki, Stille, and Negishi couplings have been successfully employed to introduce aryl and alkenyl substituents at the 2- and 5-positions.[5]

-

Cobalt-Catalyzed [3+2] Cycloaddition: An efficient one-step synthesis of 2,5-disubstituted oxazoles has been achieved through the cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes.[6] This method features mild reaction conditions and a broad substrate scope.[6]

-

Ruthenium(II) Porphyrin and Copper-Catalyzed Cyclization: A novel synthesis involving the cyclization of benzene carboxylic acids and phenylacetylenes has been developed, providing a moderate and efficient route to 2,5-disubstituted oxazoles.[7][8]

-

Iodine-Catalyzed Tandem Oxidative Cyclization: This metal-free approach offers a practical and environmentally friendly synthesis from readily available aromatic aldehydes and α-amino ketones.[9][10]

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields for several oxazole syntheses, particularly the Van Leusen reaction.[1]

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

Step-by-Step Methodology:

-

Combine 2-benzamidoacetophenone (1 mmol) and polyphosphoric acid (10 g) in a round-bottom flask.

-

Heat the mixture at 140°C for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water.

-

Recrystallize the crude product from ethanol to yield pure 2,5-diphenyloxazole.[1]

Protocol 2: Microwave-Assisted Van Leusen Synthesis of a 5-Substituted Oxazole

Step-by-Step Methodology:

-

In a microwave vial, suspend the aldehyde (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and potassium carbonate (2.0 mmol) in methanol (5 mL).

-

Seal the vial and subject it to microwave irradiation at 100°C for 10-20 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[1]

Visualization of Synthetic Pathways

Caption: Robinson-Gabriel Synthesis Workflow

Caption: Van Leusen Oxazole Synthesis Pathway

The Broad Spectrum of Biological Activity

The 2,5-disubstituted oxazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of pharmacological activities.[2][3] This versatility stems from the ability of the oxazole ring and its substituents to interact with a diverse array of biological targets.

Anticancer Activity

Numerous 2,5-disubstituted oxazole derivatives have demonstrated potent anticancer properties.[11][12] They have been shown to inhibit tumor growth through various mechanisms, including the inhibition of histone deacetylase 6 (HDAC6) and vascular endothelial growth factor (VEGF).[3] Naturally occurring oxazoles, such as those isolated from marine sponges, have also displayed significant antitumor activity.[13]

Anti-inflammatory Properties

The oxazole nucleus is present in several compounds with significant anti-inflammatory effects.[2][14] These compounds often act by inhibiting key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[14] The anti-inflammatory activity can be modulated by the nature of the substituents at the 2- and 5-positions of the oxazole ring.[15]

Antimicrobial and Antifungal Activity

2,5-disubstituted oxazoles have emerged as promising antimicrobial and antifungal agents.[2][11] Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[16] The structural diversity achievable with this scaffold allows for the development of compounds with activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[11][16] Some derivatives have also shown potential in combating biofilm formation by pathogenic bacteria like Staphylococcus aureus.[12][17]

Other Therapeutic Applications

Beyond these primary areas, 2,5-disubstituted oxazoles have been investigated for a range of other therapeutic applications, including:

-

Antiviral activity, including against SARS-CoV-2 [18]

-

Antioxidant properties [18]

-

Enzyme inhibition [2]

Data Presentation: Comparative Analysis of Synthetic Methods

| Synthetic Method | Key Features | Starting Materials | Reaction Conditions |

| Robinson-Gabriel Synthesis | Robust and versatile for a variety of substitutions. | 2-Acylamino ketones | Harsh (strong acids, high temperatures) |

| Van Leusen Synthesis | Good for 5-substituted oxazoles, mild conditions. | Aldehydes, TosMIC | Mild (base, often room temperature or microwave) |

| Fischer Synthesis | Historically significant. | Cyanohydrins, Aldehydes | Harsh (anhydrous HCl) |

| Palladium-Catalyzed Coupling | Excellent for late-stage diversification. | Pre-functionalized oxazoles | Mild to moderate |

| Iodine-Catalyzed Cyclization | Metal-free, environmentally friendly. | Aromatic aldehydes, α-amino ketones | Moderate (80°C) |

Conclusion and Future Directions

The 2,5-disubstituted oxazole scaffold continues to be a highly valuable and versatile platform in drug discovery. The continuous development of novel and efficient synthetic methodologies provides medicinal chemists with powerful tools to generate diverse libraries of oxazole-containing compounds. The broad spectrum of biological activities associated with this scaffold ensures its continued relevance in the search for new and effective treatments for a wide range of diseases. Future research will likely focus on the development of more stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of lead compounds to improve their efficacy and safety profiles. The enduring legacy of the 2,5-disubstituted oxazole is a testament to the power of heterocyclic chemistry in advancing human health.

References

- A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles - Benchchem. (n.d.).

- Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Int. J Med. Pharm. Res., 5(6), 33-49.

- Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (n.d.). DRS@nio.

- Joshi, et al. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

- Oxazole chemistry. A review of recent advances. (n.d.). Academia.edu.

- General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. (n.d.). PMC.

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). PMC.

- Synthesis of 2,5-Disubstituted Oxazoles. (n.d.).

- Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. (n.d.). Chemical Communications (RSC Publishing).

- Zhong, C. L., Tang, B. Y., Yin, P., Chen, Y., & He, L. (2012). Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts. The Journal of Organic Chemistry.

- Rajak, H., Kharya, M. D., & Mishra, P. (2009). Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles.

- Two antioxidant 2,5-disubstituted-1,3,4-oxadiazoles (CoViTris2020 and ChloViD2020): successful repurposing against COVID-19 as the first potent multitarget anti-SARS-CoV-2 drugs. (n.d.). New Journal of Chemistry (RSC Publishing).

- Durgashivaprasad, E., et al. (n.d.). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. PMC.

- Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. (2011, February 11). Taylor & Francis Online.

- A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). PMC.

- Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020, November 24). MDPI.

- Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts. (2012, March 21). The Journal of Organic Chemistry - ACS Publications.

- Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. (2020, September 3). Lupine Publishers.

- Merugu, K. S., et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137.

- Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Org. Lett., 12, 3902-3905.

- Application Notes and Protocols for One-Pot Synthesis of 2,5-Disubstituted Oxazoles. (n.d.). Benchchem.

- One-Pot Synthesis of 2,5-Disubstituted Oxazoles. (2007, January 23).

- Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020, November 24). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijmpr.in [ijmpr.in]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Making sure you're not a bot! [drs.nio.res.in]

- 14. tandfonline.com [tandfonline.com]

- 15. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Two antioxidant 2,5-disubstituted-1,3,4-oxadiazoles (CoViTris2020 and ChloViD2020): successful repurposing against COVID-19 as the first potent multitarget anti-SARS-CoV-2 drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Patent Maze: A Technical Guide to 4-Chloro-2-fluorophenyl Heterocyclic Compounds in Drug Discovery

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the 4-chloro-2-fluorophenyl moiety into heterocyclic scaffolds has emerged as a powerful and recurrent motif in modern medicinal chemistry. This privileged structural element is a key feature in a multitude of patented compounds, spanning a diverse range of therapeutic areas from oncology to infectious diseases and neurodegeneration. The unique electronic properties conferred by the chlorine and fluorine substituents on the phenyl ring significantly influence the pharmacokinetic and pharmacodynamic profiles of these molecules, making them attractive candidates for drug development. This in-depth technical guide provides a comprehensive analysis of the patent landscape for 4-chloro-2-fluorophenyl heterocyclic compounds, offering field-proven insights into their synthesis, biological evaluation, and the intellectual property trends that are shaping their future development.

The Strategic Advantage of the 4-Chloro-2-fluorophenyl Moiety: A Patent Perspective

The prevalence of the 4-chloro-2-fluorophenyl group in patented bioactive molecules is no coincidence. The interplay of the ortho-fluoro and para-chloro substituents creates a unique electronic environment that offers several advantages in drug design. The electron-withdrawing nature of both halogens can modulate the pKa of adjacent functional groups, influencing solubility and cell permeability. Furthermore, the fluorine atom can form favorable interactions with biological targets and is known to block metabolic oxidation at that position, enhancing metabolic stability.[1] The chlorine atom, on the other hand, can occupy hydrophobic pockets within target proteins, contributing to binding affinity. This combination of properties has made the 4-chloro-2-fluorophenyl scaffold a go-to fragment for medicinal chemists seeking to optimize lead compounds.

A review of the patent literature reveals that compounds containing this moiety are most prominently featured in the following therapeutic areas:

| Therapeutic Area | Primary Molecular Targets | Key Heterocyclic Scaffolds | Prominent Patent Assignees |

| Oncology | Kinases (e.g., RAF, MEK, EGFR, VEGFR), HDAC, PI3K | Pyrimidines, Quinazolines, Pyridopyrimidines, Pyrazoles | Bayer, Pfizer, AstraZeneca, Hutchison MediPharma |

| Neurodegenerative Diseases | Kinases, Modulators of protein aggregation (e.g., Tau) | Imidazoles, Pyrazoles, Pyridines | Amgen, Genentech |

| Antiviral | Viral replication enzymes | Imidazoles, Triazoles | - |

| Antifungal | Fungal-specific enzymes | Triazoles, Pyrazoles | Pfizer |

Core Synthetic Strategies: Building the 4-Chloro-2-fluorophenyl Heterocyclic Architecture

The construction of 4-chloro-2-fluorophenyl heterocyclic compounds predominantly relies on robust and versatile cross-coupling methodologies. These reactions enable the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, linking the pre-functionalized 4-chloro-2-fluorophenyl group to a variety of heterocyclic cores.

Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl and aryl-heteroaryl structures. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate. In the context of our topic, this often involves the reaction of a heterocyclic halide with 4-chloro-2-fluorophenylboronic acid or vice-versa.

Exemplary Protocol: Synthesis of a 4-(4-chloro-2-fluorophenyl)pyrimidine Derivative

This protocol is a generalized representation based on methodologies described in the patent literature for the synthesis of kinase inhibitors.[2]

Step 1: Preparation of the Pyrimidine Halide

-

A suitable dihalopyrimidine (e.g., 2,4-dichloropyrimidine) is reacted with a nucleophile (e.g., an amine) under basic conditions to selectively displace one of the chloro groups, yielding a mono-substituted chloropyrimidine intermediate.

Step 2: Suzuki-Miyaura Coupling

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chloropyrimidine intermediate (1.0 eq), 4-chloro-2-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically aqueous sodium carbonate (2.0 M solution, 3.0 eq).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-chloro-2-fluorophenyl)pyrimidine derivative.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is another indispensable tool in the synthesis of these compounds, enabling the formation of aryl amines from aryl halides and amines. This palladium-catalyzed cross-coupling reaction is particularly useful for attaching the 4-chloro-2-fluorophenyl moiety to nitrogen-containing heterocycles or for introducing an amine-linked heterocyclic substituent to a 4-chloro-2-fluorophenyl precursor.

Exemplary Protocol: Synthesis of an N-(4-chloro-2-fluorophenyl)quinazoline Amine

This protocol is a generalized representation based on methodologies described in patents for EGFR and VEGFR inhibitors.[3][4][5]

Step 1: Synthesis of the 4-Chloroquinazoline Core

-

The quinazoline core is typically synthesized from substituted anthranilic acids through cyclization reactions. Subsequent chlorination, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), provides the 4-chloroquinazoline intermediate.[4]

Step 2: Buchwald-Hartwig Amination

-

In a reaction vessel purged with an inert gas, combine the 4-chloroquinazoline intermediate (1.0 eq), 4-chloro-2-fluoroaniline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand such as Xantphos (0.04 eq), and a base like cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Add an anhydrous, aprotic solvent such as 1,4-dioxane or toluene.

-

Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction's progress.

-

After the reaction is complete, cool the mixture, dilute it with an organic solvent, and filter it through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer and concentrate it.

-

Purify the resulting solid by recrystallization or column chromatography to yield the N-(4-chloro-2-fluorophenyl)quinazoline amine.

Navigating the Biological Activity Landscape: Key Assays and Mechanisms

The therapeutic potential of 4-chloro-2-fluorophenyl heterocyclic compounds is underpinned by their ability to modulate the activity of key biological targets. A comprehensive understanding of the patent landscape requires familiarity with the experimental protocols used to validate their efficacy.

Oncology: Targeting Kinase-Driven Signaling Cascades

A significant portion of patents for these compounds are in the field of oncology, where they often function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

The RAF/MEK/ERK Signaling Pathway: A Prime Target

The RAF/MEK/ERK pathway is a critical signaling cascade that is frequently dysregulated in various cancers. Many patented 4-chloro-2-fluorophenyl heterocyclic compounds are designed to inhibit kinases within this pathway, such as RAF and MEK, thereby blocking downstream signaling and inhibiting tumor growth.[6][7]

Experimental Protocol: ADP-Glo™ Kinase Assay for Inhibitor Screening

The ADP-Glo™ Kinase Assay is a widely used luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction. This assay is frequently cited in patents for kinase inhibitors.[7][8]

Step 1: Kinase Reaction

-

Prepare a reaction mixture containing the kinase of interest, its substrate, ATP, and the test compound (the potential inhibitor) in a suitable kinase buffer.

-

In a multi-well plate (e.g., 384-well), dispense the kinase reaction components. Include positive controls (no inhibitor) and negative controls (no kinase).

-

Incubate the plate at the optimal temperature for the kinase (often 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

Step 2: ATP Depletion

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

Step 3: ADP to ATP Conversion and Signal Detection

-

Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, and a luciferase/luciferin pair that generates a luminescent signal proportional to the amount of newly synthesized ATP.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer. A lower luminescent signal in the presence of the test compound indicates inhibition of kinase activity.

Neurodegenerative Diseases: Combating Pathological Protein Aggregation

In the realm of neurodegenerative diseases like Alzheimer's, patented 4-chloro-2-fluorophenyl heterocyclic compounds are being investigated for their potential to interfere with pathological processes such as the aggregation of Tau protein.

The Tau Aggregation Pathway

Hyperphosphorylation of the Tau protein leads to its dissociation from microtubules and subsequent aggregation into neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[8][9][10] Compounds that can inhibit the kinases responsible for Tau hyperphosphorylation or directly interfere with the aggregation process are of significant therapeutic interest.

Antiviral and Antifungal Applications

The 4-chloro-2-fluorophenyl heterocyclic scaffold is also present in compounds patented for their antiviral and antifungal properties.[11][12]

Influenza Virus Replication Cycle: A Target for Antiviral Intervention

The influenza virus replication cycle involves multiple steps, each of which can be a target for antiviral drugs. Patented compounds may inhibit viral entry, replication of the viral genome, or the release of new virus particles.

Experimental Protocol: Plaque Reduction Assay for Antiviral Potency

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[6][13]

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., MDCK cells for influenza virus) in multi-well plates and grow to confluency.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus for a set adsorption period (e.g., 1 hour).

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet. Plaques will appear as clear zones where the virus has lysed the cells.

-

Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is calculated to determine its antiviral potency.

Antifungal Susceptibility Testing

For antifungal activity, the Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for broth microdilution testing to determine the minimum inhibitory concentration (MIC) of a compound against various fungal pathogens.[10] This involves exposing the fungus to serial dilutions of the compound in a liquid broth medium and determining the lowest concentration that inhibits visible growth.

Conclusion and Future Outlook

The patent landscape for 4-chloro-2-fluorophenyl heterocyclic compounds is a testament to the enduring value of this structural motif in drug discovery. Its versatility across a wide range of therapeutic targets, from kinases in oncology to viral enzymes and fungal proteins, underscores its significance. As our understanding of disease biology deepens, we can anticipate the continued emergence of novel heterocyclic scaffolds appended with the 4-chloro-2-fluorophenyl group in the patent literature. Future innovations will likely focus on developing compounds with enhanced selectivity, improved pharmacokinetic properties, and novel mechanisms of action. For researchers and drug development professionals, a thorough understanding of the existing patent landscape, coupled with expertise in the synthesis and biological evaluation of these compounds, will be crucial for navigating this competitive and scientifically rich field.

References

-

Tau protein aggregation: A therapeutic target for neurodegenerative diseases. (n.d.). DOI. Retrieved March 8, 2026, from [Link]

-

The Role of Tau Protein Aggregation in Alzheimer's Disease Progression. (2025, August 23). Journal of Student Research. Retrieved March 8, 2026, from [Link]

-

M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. (n.d.). Clinical & Laboratory Standards Institute | CLSI. Retrieved March 8, 2026, from [Link]

-

Tau aggregation pathways and potential therapeutic targets. Aggregation... (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

-

Role of Tau Protein in Neurodegenerative Diseases and Development of Its Targeted Drugs: A Literature Review. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

-

Viral Plaque Assay. (2020, September 17). Protocols.io. Retrieved March 8, 2026, from [Link]

-

RAF kinase - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

-

Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway.... (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

-

Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. Retrieved March 8, 2026, from [Link]

-

Pharmacological Role of Heterocyclic Compounds in the Treatment of Alzheimer's Disease: A Review. (n.d.). The Journal of Phytopharmacology. Retrieved March 8, 2026, from [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

-

Advances in the discovery of heterocyclic-based drugs against Alzheimer's disease. (2023, October 6). Taylor & Francis. Retrieved March 8, 2026, from [Link]

-

The Influenza A Virus Replication Cycle: A Comprehensive Review. (n.d.). PMC - NIH. Retrieved March 8, 2026, from [Link]

-

Therapeutic Potential of Heterocyclic Compounds Targeting Mitochondrial Calcium Homeostasis and Signaling in Alzheimer's Disease and Parkinson's Disease. (2023, June 15). MDPI. Retrieved March 8, 2026, from [Link]

- US7829574B2 - Substituted quinazoline compounds and their use in treating angiogenesis-related diseases. (n.d.). Google Patents.

- US9314464B2 - Compounds and compositions as protein kinase inhibitors. (n.d.). Google Patents.

- EP0404190A1 - Condensed heterocyclic compounds, their production and use. (n.d.). Google Patents.

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

- WO2018062978A1 - Novel heteroaryl compound, enantiomer, diastereomer or pharmaceutically acceptable salt thereof, and antiviral composition containing same as active ingredient. (n.d.). Google Patents.

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). Taylor & Francis Online. Retrieved March 8, 2026, from [Link]

-

Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021, July 22). MDPI. Retrieved March 8, 2026, from [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBb/AKT2. (n.d.). Semantic Scholar. Retrieved March 8, 2026, from [Link]

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023, July 3). MDPI. Retrieved March 8, 2026, from [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024, November 12). Dove Medical Press. Retrieved March 8, 2026, from [Link]

-

Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. (2026, March 3). MDPI. Retrieved March 8, 2026, from [Link]

-

Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. (2015, May 15). PubMed. Retrieved March 8, 2026, from [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2025, October 15). ResearchGate. Retrieved March 8, 2026, from [Link]

-

Who are the leading innovators in protein kinase inhibitors for the pharmaceutical industry? (2024, August 29). Pharmaceutical Technology. Retrieved March 8, 2026, from [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved March 8, 2026, from [Link]

-

SYNTHESIS OF CHLORINATED PYRIMIDINES. (2001, June 13). European Patent Office EP1301489 B1. Retrieved March 8, 2026, from [Link]

-

Patent Selections. (n.d.). Bentham Science Publishers. Retrieved March 8, 2026, from [Link]

-

Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. (2011, April 13). Eureka. Retrieved March 8, 2026, from [Link]

-

Expert opinion on therapeutic patents - manuscript ID EOTP-2024-ST-0024 has been submitted online. (2024, November 25). Institute of Molecular and Translational Medicine. Retrieved March 8, 2026, from [Link]

-

Patent highlights December 2023–January 2024. (2024, September 4). PMC. Retrieved March 8, 2026, from [Link]

-

(PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (n.d.). Google Patents.

-

December 2025 Patent Highlights. (2026, January 27). Drug Hunter. Retrieved March 8, 2026, from [Link]

- EP0069442B1 - Antifungal agents, processes for their preparation, and pharmaceutical compositions containing them. (n.d.). Google Patents.

-

(PDF) Cutting-Edge Innovations: Recent Patents in Medicinal Chemistry. (2025, September 13). ResearchGate. Retrieved March 8, 2026, from [Link]

Sources

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7829574B2 - Substituted quinazoline compounds and their use in treating angiogenesis-related diseases - Google Patents [patents.google.com]

- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Role of Tau Protein Aggregation in Alzheimer’s Disease Progression - Rising Researchers [risingresearchers.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. mdpi.com [mdpi.com]

- 11. coherentmarketinsights.com [coherentmarketinsights.com]

- 12. EP0069442B1 - Antifungal agents, processes for their preparation, and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 13. protocols.io [protocols.io]

Biological Targets of 5-(4-Chloro-2-fluorophenyl)oxazole Analogs

This guide details the medicinal chemistry, pharmacology, and experimental validation of 5-(4-chloro-2-fluorophenyl)oxazole analogs . These compounds represent a privileged structural class in drug discovery, leveraging the specific electronic and steric properties of the 4-chloro-2-fluorophenyl moiety to target hydrophobic pockets in kinases, cyclooxygenases, and ion channels.

A Technical Guide to Mechanism, Synthesis, and Validation

Executive Summary: The Pharmacophore

The 5-(4-chloro-2-fluorophenyl)oxazole scaffold is not a single drug but a high-value pharmacophore used to optimize potency and metabolic stability in small-molecule inhibitors.

-

The Oxazole Core: Acts as a bioisostere for amides or esters, providing a flat, aromatic linker that positions substituents in specific vector orientations while improving metabolic stability against hydrolysis.

-

The 4-Chloro-2-fluorophenyl Moiety:

-

4-Chloro: Fills hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases) and can engage in halogen bonding.

-

2-Fluoro: Blocks metabolic oxidation at the susceptible ortho position (metabolic blockade) and influences the torsion angle of the phenyl ring relative to the oxazole, locking the bioactive conformation.

-

Primary Biological Targets[1]

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

This is the most significant target class for this scaffold. p38 MAPK is a central regulator of pro-inflammatory cytokines (TNF-α, IL-1β).

-

Mechanism of Action: These analogs typically function as ATP-competitive inhibitors . The oxazole nitrogen accepts a hydrogen bond from the hinge region (e.g., Met109 in p38α), while the 4-chloro-2-fluorophenyl group inserts deeply into the hydrophobic Selectivity Pocket II (behind the gatekeeper residue, Thr106).

-

Therapeutic Relevance: Rheumatoid arthritis, Crohn’s disease, and COPD.

-

Key Interaction: The 2-fluoro substituent often interacts with the gatekeeper residue, improving selectivity over other kinases like JNK or ERK.

Cyclooxygenase-2 (COX-2)

Oxazole analogs are established bioisosteres of the diarylheterocyclic class of COX-2 inhibitors (e.g., Valdecoxib, Rofecoxib).

-

Mechanism: The oxazole ring serves as the central scaffold holding two aryl rings at adjacent positions (vicinal substitution). The 4-chloro-2-fluorophenyl group mimics the lipophilic phenyl ring found in Coxibs, docking into the hydrophobic side pocket of the COX-2 active site.

-

Selectivity: The 2-fluoro substitution reduces the steric bulk slightly compared to a methyl group but maintains lipophilicity, allowing tight packing against the COX-2 secondary pocket (Arg513/His90 region).

TRPV1 Ion Channels

Recent medicinal chemistry campaigns have identified 5-substituted oxazoles as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.

-

Mechanism: These compounds modulate the channel's gating by binding to the transmembrane domain, preventing calcium influx in response to capsaicin or heat.

-

Role of the Moiety: The halogenated phenyl ring improves membrane permeability and specific hydrophobic interactions within the receptor's lipid-exposed binding site.

Mechanism of Action & Signaling Pathways[2]

The following diagram illustrates the downstream effects of inhibiting the p38 MAPK pathway using an oxazole-based inhibitor.

Figure 1: Mechanism of p38 MAPK inhibition by oxazole analogs, preventing downstream cytokine release.

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesize the core 5-(4-chloro-2-fluorophenyl)oxazole intermediate.[1] Method: Van Leusen Oxazole Synthesis (TosMIC reaction) is the most robust route.

Reagents:

-

4-Chloro-2-fluorobenzaldehyde (Starting Material)

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium Carbonate (

)[2] -

Methanol (MeOH)

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask, dissolve 4-chloro-2-fluorobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous Methanol (0.5 M concentration).

-

Base Addition: Add

(1.2 eq) in one portion. -

Reflux: Heat the mixture to reflux (

) under nitrogen atmosphere for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the aldehyde spot disappears. -

Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over